molecular formula C18H15ClN2O2S B5383539 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

Cat. No.: B5383539
M. Wt: 358.8 g/mol
InChI Key: HOJLPXMMQQBPEC-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a thiazole ring, a methoxyphenyl group, and a chloro-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions.

    Coupling Reaction: The thiazole intermediate is then coupled with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Hydrolysis: Formation of 2-chloro-4-methylbenzoic acid and 4-(4-methoxyphenyl)-1,3-thiazol-2-amine.

Scientific Research Applications

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and methoxyphenyl group contribute to its potential as a versatile compound in various research fields.

Properties

IUPAC Name

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-11-3-8-14(15(19)9-11)17(22)21-18-20-16(10-24-18)12-4-6-13(23-2)7-5-12/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJLPXMMQQBPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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